molecular formula C11H10F13NO B14542032 Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- CAS No. 61881-15-0

Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-

Cat. No.: B14542032
CAS No.: 61881-15-0
M. Wt: 419.18 g/mol
InChI Key: OUULXEWNDSSVGI-UHFFFAOYSA-N
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Description

These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties.

Preparation Methods

The synthesis of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- typically involves the reaction of a heptanoic acid derivative with N,N-diethylamine in the presence of a fluorinating agent. The reaction conditions often require a controlled environment to ensure the selective introduction of fluorine atoms at specific positions on the carbon chain . Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents.

Chemical Reactions Analysis

Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- has several scientific research applications:

Mechanism of Action

The mechanism by which Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- can be compared with other similar compounds, such as:

The uniqueness of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- lies in its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated compounds.

Properties

CAS No.

61881-15-0

Molecular Formula

C11H10F13NO

Molecular Weight

419.18 g/mol

IUPAC Name

N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

InChI

InChI=1S/C11H10F13NO/c1-3-25(4-2)5(26)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h3-4H2,1-2H3

InChI Key

OUULXEWNDSSVGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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